molecular formula C6H5N3OS B13697627 2-Isothiocyanato-5-methoxypyrazine

2-Isothiocyanato-5-methoxypyrazine

Cat. No.: B13697627
M. Wt: 167.19 g/mol
InChI Key: DQKZZUNZURXTTE-UHFFFAOYSA-N
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Description

2-Isothiocyanato-5-methoxypyrazine is a chemical compound characterized by the presence of an isothiocyanate group attached to a methoxypyrazine ring. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-5-methoxypyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.

    Substitution: Common substitution reactions include nucleophilic substitution, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Comparison with Similar Compounds

Uniqueness: 2-Isothiocyanato-5-methoxypyrazine stands out due to its unique combination of an isothiocyanate group and a methoxypyrazine ring, which imparts distinct chemical reactivity and biological activities. Its specific applications in the synthesis of heterocyclic compounds and its potential therapeutic benefits further highlight its uniqueness .

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

2-isothiocyanato-5-methoxypyrazine

InChI

InChI=1S/C6H5N3OS/c1-10-6-3-7-5(2-8-6)9-4-11/h2-3H,1H3

InChI Key

DQKZZUNZURXTTE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)N=C=S

Origin of Product

United States

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